molecular formula C14H10O2 B12529356 4-Methyl-6H-benzo[c]chromen-6-one

4-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12529356
M. Wt: 210.23 g/mol
InChI Key: RZUNZBRGXGMWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. It is characterized by a fused ring structure that includes a benzene ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Methyl-6H-benzo[c]chromen-6-one involves the cyclization of biphenyl-2-carboxylic acid. The reaction is typically carried out in the presence of potassium peroxydisulfate and silver nitrate as catalysts, with water and acetonitrile as solvents. The reaction mixture is stirred at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and substituted benzochromenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides. By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Urolithins: Hydroxylated derivatives of benzochromenones, known for their cognitive-enhancing properties.

    Ellagic Acid: A natural polyphenol with antioxidant and anti-inflammatory activities.

    3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one: A derivative with similar biological activities.

Uniqueness

4-Methyl-6H-benzo[c]chromen-6-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzochromenones and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)16-13(9)11/h2-8H,1H3

InChI Key

RZUNZBRGXGMWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.